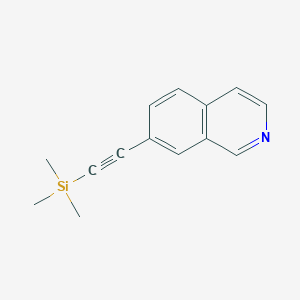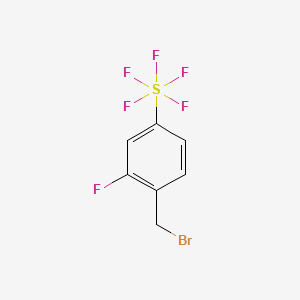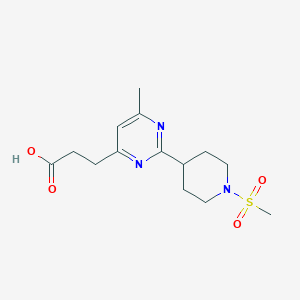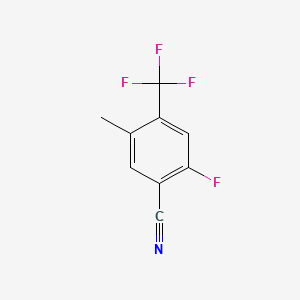
7-((Trimethylsilyl)ethynyl)isoquinoline
概要
説明
7-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the molecular formula C14H15NSi and a molecular weight of 225.36 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to an isoquinoline ring. Isoquinoline derivatives are known for their diverse applications in medicinal chemistry and organic synthesis.
準備方法
The synthesis of 7-((Trimethylsilyl)ethynyl)isoquinoline typically involves the reaction of 2-bromoisoquinoline with trimethylsilylacetylene . This reaction is usually carried out under an inert atmosphere to prevent the reaction mixture from interacting with moisture and oxygen in the air. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reaction .
化学反応の分析
7-((Trimethylsilyl)ethynyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the ethynyl moiety to an ethyl or ethylene group.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as organolithium or organomagnesium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
7-((Trimethylsilyl)ethynyl)isoquinoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: Isoquinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for similar biological activities.
Medicine: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-((Trimethylsilyl)ethynyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The ethynyl moiety can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
類似化合物との比較
7-((Trimethylsilyl)ethynyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the trimethylsilyl and ethynyl groups.
7-Ethynylisoquinoline: Similar to this compound but without the trimethylsilyl group.
7-((Trimethylsilyl)ethynyl)quinoline: A related compound where the isoquinoline ring is replaced with a quinoline ring.
The presence of the trimethylsilyl group in this compound makes it more lipophilic and potentially more reactive in certain chemical reactions compared to its analogs .
特性
IUPAC Name |
2-isoquinolin-7-ylethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-13-6-8-15-11-14(13)10-12/h4-6,8,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHASTVPYFVVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743719 | |
| Record name | 7-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-97-7 | |
| Record name | 7-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)

![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)








